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molecular formula BaO8PdS2 B8660108 Palladium barium sulphate

Palladium barium sulphate

Cat. No. B8660108
M. Wt: 435.9 g/mol
InChI Key: ASRZVAODLJXZGK-UHFFFAOYSA-J
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Patent
US04977175

Procedure details

In an autoclave 6.8 g (30 mmols) of methyl 2-methylbenzimidazole-5-carboxylate hydrochloride, 6.0 g of 5% palladium-barium sulfate and 140 ml of acetic acid were charged and hydrogenation was carried out at 80° C. for 115 hours under 60 atms with stirring. After cooling, 5% palladium-barium sulfate was filtered off and the filtrate was distilled off under reduced pressure. After 200 ml of water was added to the residue, 1 N sodium hydroxide solution was added to the mixture at 0° to 5° C. to adjust pH to 9 to 10 followed by extraction with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with methylene chloride-methanol (10 : 1) to give 0.70 g (12.0%) of methyl 2-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylate.
Name
methyl 2-methylbenzimidazole-5-carboxylate hydrochloride
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[NH:4][C:5]2[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:6]=2[N:7]=1>S([O-])([O-])(=O)=O.[Ba+2].[Pd+2].S([O-])([O-])(=O)=O.C(O)(=O)C>[CH3:2][C:3]1[NH:4][C:5]2[CH2:11][CH:10]([C:12]([O:14][CH3:15])=[O:13])[CH2:9][CH2:8][C:6]=2[N:7]=1 |f:0.1,2.3.4.5|

Inputs

Step One
Name
methyl 2-methylbenzimidazole-5-carboxylate hydrochloride
Quantity
6.8 g
Type
reactant
Smiles
Cl.CC=1NC2=C(N1)C=CC(=C2)C(=O)OC
Name
Quantity
6 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ba+2].[Pd+2].S(=O)(=O)([O-])[O-]
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
5% palladium-barium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
After 200 ml of water was added to the residue, 1 N sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added to the mixture at 0° to 5° C.
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
eluted with methylene chloride-methanol (10 : 1)

Outcomes

Product
Details
Reaction Time
115 h
Name
Type
product
Smiles
CC=1NC2=C(N1)CCC(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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